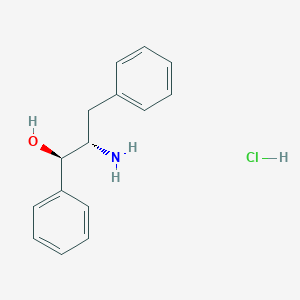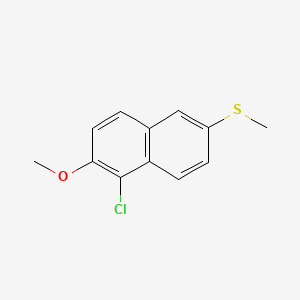
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane: is an organic compound with the molecular formula C12H11ClOS. This compound is characterized by the presence of a chloro group, a methoxy group, and a methylsulfane group attached to a naphthalene ring. It is a solid at room temperature and has a molecular weight of 238.73 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-6-methoxynaphthalene.
Reaction with Methylsulfanyl Reagent: The 5-chloro-6-methoxynaphthalene is reacted with a methylsulfanyl reagent under controlled conditions to introduce the methylsulfane group.
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products, followed by efficient purification processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane can undergo oxidation reactions, where the methylsulfane group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can also undergo reduction reactions, where the chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in biological studies to investigate the effects of chloro and methoxy groups on biological activity.
Medicine:
Pharmaceutical Research: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mecanismo De Acción
The mechanism of action of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The chloro and methoxy groups may play a role in modulating the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
(5-Chloro-6-methoxynaphthalen-2-yl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)ether: Similar structure but with an ether group instead of a sulfane group.
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)amine: Similar structure but with an amine group instead of a sulfane group.
Uniqueness:
Functional Groups: The presence of the methylsulfane group distinguishes (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane from its analogs, potentially leading to different chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H11ClOS |
|---|---|
Peso molecular |
238.73 g/mol |
Nombre IUPAC |
1-chloro-2-methoxy-6-methylsulfanylnaphthalene |
InChI |
InChI=1S/C12H11ClOS/c1-14-11-6-3-8-7-9(15-2)4-5-10(8)12(11)13/h3-7H,1-2H3 |
Clave InChI |
NMZNRSZWNSYXKH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C(C=C2)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


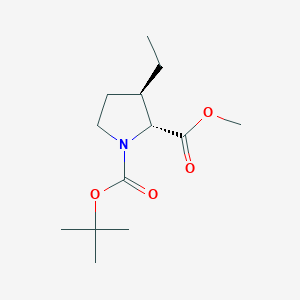
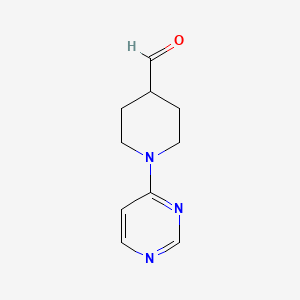
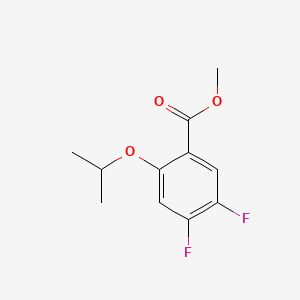
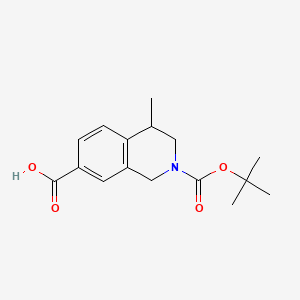
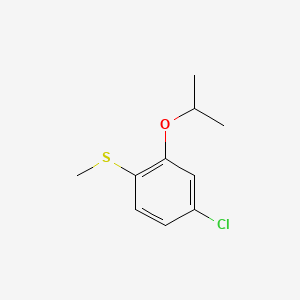
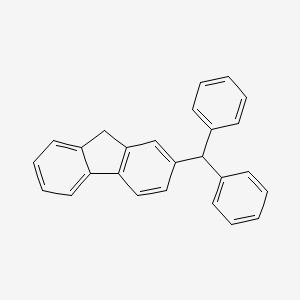
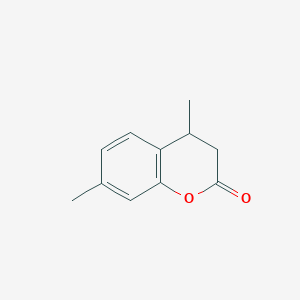
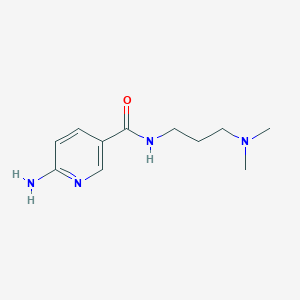

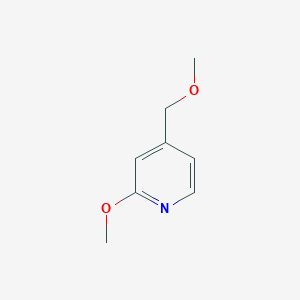
![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)
